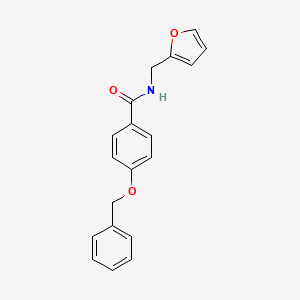![molecular formula C16H26ClN3O3 B4409200 1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride
Overview
Description
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride, also known as PNU-22394, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and cardiovascular medicine. In neuroscience, this compound has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been found to have anti-tumor effects and has been studied for its potential in treating various types of cancer. In cardiovascular medicine, this compound has been found to have vasodilatory effects and has been studied for its potential in treating hypertension.
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to act as a partial agonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been found to have antioxidant and anti-inflammatory effects. This compound has also been found to have vasodilatory effects and has been studied for its potential in treating hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride in lab experiments is its well-studied pharmacological properties. This compound has been extensively studied in vitro and in vivo, and its effects on various neurotransmitter systems and physiological processes are well characterized. However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been found to interact with a variety of receptors and enzymes, and its effects on these targets may confound experimental results.
Future Directions
There are several future directions for research on 1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective α7 nicotinic acetylcholine receptor agonists, which may have fewer off-target effects than this compound. Additionally, the potential anti-tumor effects of this compound warrant further investigation in preclinical and clinical studies.
properties
IUPAC Name |
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.ClH/c1-14-5-6-15(19(20)21)16(13-14)22-12-4-3-7-18-10-8-17(2)9-11-18;/h5-6,13H,3-4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBBMAWGRMNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4409120.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
![4-{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409157.png)
![3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)

![2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4409187.png)
![3-[3-(5-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409192.png)
![4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate](/img/structure/B4409212.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409219.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409227.png)
![4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)